molecular formula C24H20O5 B1216386 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- CAS No. 21934-70-3

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-

Cat. No. B1216386
CAS RN: 21934-70-3
M. Wt: 388.4 g/mol
InChI Key: XAPFGEPPWZRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a synthetic compound that belongs to the family of xanthenes. It has been extensively studied due to its various applications in scientific research.

Mechanism Of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- involves the interaction of the molecule with specific biomolecules such as proteins and nucleic acids. The molecule binds to these biomolecules, leading to a change in their conformation or activity, which can be detected by fluorescence spectroscopy.

Biochemical And Physiological Effects

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has been shown to have various biochemical and physiological effects. It has been used to study protein-protein interactions, enzyme activity, and DNA-protein interactions. Additionally, it has been used to study cellular processes such as apoptosis and cell division.

Advantages And Limitations For Lab Experiments

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in biomolecule activity at low concentrations. Additionally, it is easy to use and can be incorporated into various experimental systems. However, it also has limitations, such as its potential for photobleaching and interference with other fluorescent probes.

Future Directions

For its use include the development of new analogs, in vivo imaging, and the development of new diagnostic and therapeutic agents.

Synthesis Methods

The synthesis of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- involves the reaction of isobenzofuran-1(3H)-one with 3,6-diethoxy-9H-xanthen-9-one in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an intramolecular cyclization, leading to the formation of the spiro compound.

Scientific Research Applications

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has been extensively used in scientific research due to its unique properties. It is a fluorescent molecule that emits light in the visible range upon excitation with UV light. This property makes it an ideal probe for various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.

properties

IUPAC Name

3',6'-diethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-3-26-15-9-11-19-21(13-15)28-22-14-16(27-4-2)10-12-20(22)24(19)18-8-6-5-7-17(18)23(25)29-24/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFGEPPWZRGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944530
Record name 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-

CAS RN

21934-70-3
Record name 3',6'-Diethoxyfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-O-ETHYLFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX44IYL9MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.